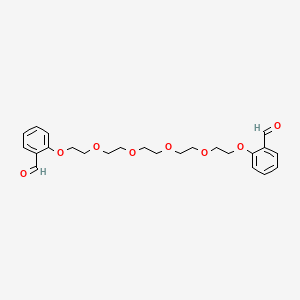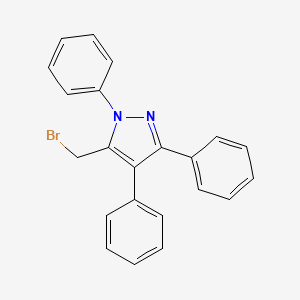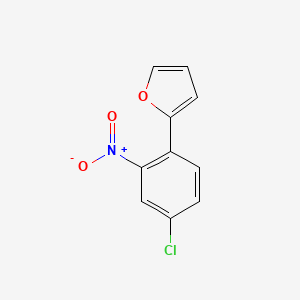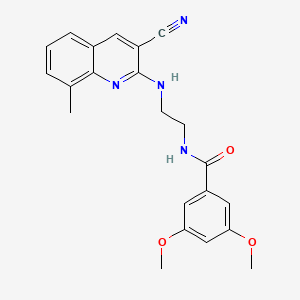
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with cyano, methyl, aminoethyl, and dimethoxybenzamide groups.
Métodos De Preparación
The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The cyano and methyl groups can be introduced through nitration and methylation reactions, respectively.
Aminoethylation: The aminoethyl group can be added via a nucleophilic substitution reaction.
Coupling with Dimethoxybenzamide: The final step involves coupling the quinoline derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the benzamide group to form the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide depends on its interaction with molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide include:
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-N-cyclohexylurea: This compound has a similar quinoline core but differs in the substituents attached to the aminoethyl group.
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)benzenesulfonamide: This compound features a benzenesulfonamide group instead of the dimethoxybenzamide group.
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide: This compound is closely related but has a different substitution pattern on the benzamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
606105-16-2 |
|---|---|
Fórmula molecular |
C22H22N4O3 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-5-4-6-15-9-17(13-23)21(26-20(14)15)24-7-8-25-22(27)16-10-18(28-2)12-19(11-16)29-3/h4-6,9-12H,7-8H2,1-3H3,(H,24,26)(H,25,27) |
Clave InChI |
CPVLLDYPLKNVRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC(=CC(=C3)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


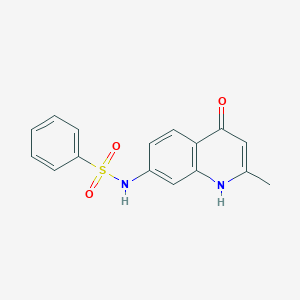
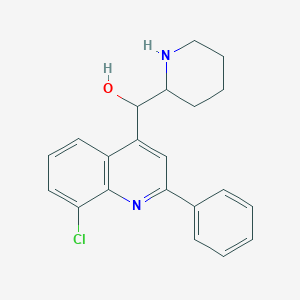
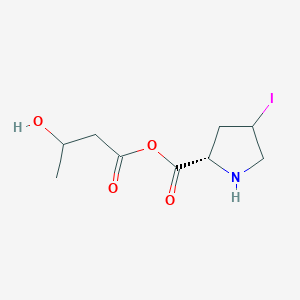
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
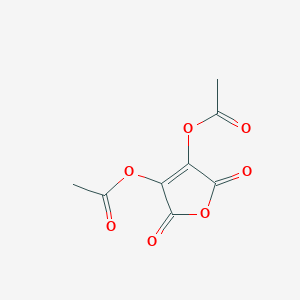

![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
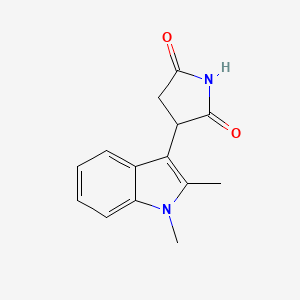
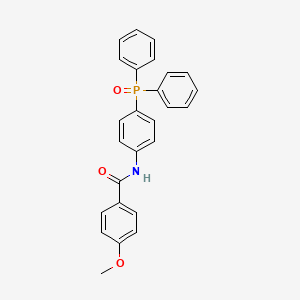
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)

